molecular formula C12H16O3 B8301246 Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Cat. No. B8301246
M. Wt: 208.25 g/mol
InChI Key: XWUDZXSDVCPCNO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(2-methylpropyl)benzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-3-(2-methylpropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3-(2-methylpropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-hydroxy-3-(2-methylpropyl)benzoate

InChI

InChI=1S/C12H16O3/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-5,7-8,13H,6H2,1-3H3

InChI Key

XWUDZXSDVCPCNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate T23.2 (0.320 g, 1.6 mmol) in EtOAc (2.00 mL, 20 mmol) at 23° C. was added palladium on carbon (0.017 g, 0.16 mmol). The reaction was stirred under an atmosphere of hydrogen (0.0031 g, 1.6 mmol) for 16 hours. The reaction mixture was then filtered and concentrated in vacuo to give a clear oil. The residue was purified on silica gel (0-20% EtOAc in hexanes) to yield T23.3 as a colorless oil (0.256 g, 79% yield)
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Name
Yield
79%

Synthesis routes and methods II

Procedure details

Methyl 3-bromo-4-hydroxy-5-(2-methylprop-2-en-1-yl)benzoate (5.0 g, 24.2 mmol) and 10% palladium-carbon (50% water-containing product, 1.5 g) were added to a mixed solvent of tetrahydrofuran (70 mL) and methanol (70 mL), and the mixture was stirred under a hydrogen atmosphere at room temperature for 5 hr. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (4.8 g, yield 95%) as colorless needle crystals.
Name
Methyl 3-bromo-4-hydroxy-5-(2-methylprop-2-en-1-yl)benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
95%

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